Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
Overview
Description
Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a useful research compound. Its molecular formula is C14H22BO3P and its molecular weight is 280.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Compounds containing a phosphine oxide group are often used in organic synthesis and catalysis . The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is commonly used in Suzuki-Miyaura cross-coupling reactions .
Mode of action
Again, without specific studies, the mode of action is speculative. But in general, phosphine oxides can act as ligands in coordination chemistry, and boronate esters can form carbon-carbon bonds in cross-coupling reactions .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures are often involved in organic synthesis and catalysis .
Result of action
Without specific studies, it’s hard to say what the molecular and cellular effects of this compound might be. As a potential catalyst or reagent in organic synthesis, it could facilitate the formation of new compounds .
Action environment
The action of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .
Biochemical Analysis
Biochemical Properties
Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as borylation and hydroboration. These interactions are often mediated by the compound’s ability to form stable complexes with transition metals, which act as catalysts in these reactions . The compound’s boron and phosphine oxide groups are key to its reactivity, allowing it to participate in a wide range of biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways . Additionally, it can impact gene expression by influencing the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2-(3-dimethylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BO3P/c1-13(2)14(3,4)18-15(17-13)11-8-7-9-12(10-11)19(5,6)16/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVATKVMEAXKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2093110-21-3 | |
Record name | 2-[3-(dimethylphosphoryl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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